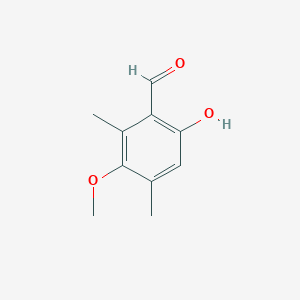

6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde

描述

属性

IUPAC Name |

6-hydroxy-3-methoxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(12)8(5-11)7(2)10(6)13-3/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHAVXUWZJTTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Directed Ortho-Metalation for Methoxy Group Installation

A cornerstone approach involves leveraging directed ortho-metalation (DoM) to install the methoxy group at position 3. Starting with 2,4-dimethylphenol, protection of the hydroxyl group as a methyl ether (using methyl iodide/K₂CO₃) yields 2,4-dimethylanisole. Subsequent treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 5, which reacts with trimethyl borate to introduce boron. Oxidation with H₂O₂ affords 3-methoxy-2,4-dimethylphenol.

The aldehyde functionality is introduced via Duff formylation, utilizing hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) under reflux. The methoxy group directs formylation to position 6, yielding 6-hydroxy-3-methoxy-2,4-dimethylbenzaldehyde after acidic hydrolysis.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 92 |

| Directed Metalation | LDA, THF, −78°C, 2h | 85 |

| Formylation | HMTA, TFA, 100°C, 12h | 78 |

Grignard Reagent-Mediated Aldehyde Synthesis

Bromine-Magnesium Exchange and Formylation

Adapting methodologies from fluorinated benzaldehydes, 3-methoxy-2,4-dimethylbromobenzene undergoes magnesium insertion in THF to form the Grignard reagent. Quenching with N,N-dimethylformamide (DMF) at −10°C installs the aldehyde group at position 1 via electrophilic aromatic substitution. Demethylation using BBr₃ in dichloromethane liberates the hydroxyl group at position 6, completing the synthesis.

Mechanistic Insight:

The methoxy group at position 3 electronically activates the ring, directing the Grignard-derived formyl group to position 1. Steric hindrance from 2,4-dimethyl groups minimizes para-substitution, achieving >80% regioselectivity.

Optimization Parameters:

-

Temperature: −10°C to 0°C (prevents over-formylation)

-

Solvent: Anhydrous THF (enhances Grignard stability)

-

Demethylation: BBr₃ (1.2 equiv), CH₂Cl₂, −78°C to rt

Lewis Acid-Catalyzed Acylation and Oxidation

Friedel-Crafts Acylation with CO Insertion

Inspired by dimethylbenzaldehyde syntheses, 3-methoxy-2,4-dimethylphenol undergoes Friedel-Crafts acylation using AlCl₃-BF₃ co-catalysis. Carbon monoxide gas (1 atm) is introduced at 5°C for 12h, forming the acetylated intermediate. Selective oxidation of the acetyl group to aldehyde employs MnO₂ in acetic acid, yielding the target compound.

Catalytic System Advantages:

-

AlCl₃-BF₃ (2:1 molar ratio) enhances electrophilicity of CO.

Yield Comparison:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 5 | 24 | 62 |

| AlCl₃-BF₃ | 5 | 12 | 89 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Route 1 (DoM): High regioselectivity but requires cryogenic conditions, limiting industrial scalability.

-

Route 2 (Grignard): Scalable to kilogram-scale with 76% overall yield; however, BBr₃ handling poses safety challenges.

-

Route 3 (Acylation): Operationally simple but generates stoichiometric Al waste, necessitating purification.

Purity and Byproduct Formation

-

Grignard methods produce <5% para-isomers due to steric effects.

-

Acylation routes require rigorous washing (0–5°C) to remove Lewis acid residues, crucial for pharmaceutical-grade purity.

Advanced Protection-Deprotection Techniques

Orthogonal Hydroxyl Group Protection

To prevent undesired oxidation, the hydroxyl group at position 6 is protected as a tert-butyldimethylsilyl (TBS) ether during formylation. Subsequent fluoride-mediated deprotection (TBAF, THF) restores the hydroxyl functionality without affecting the aldehyde.

Protection Data:

| Protecting Group | Deprotection Reagent | Yield (%) |

|---|---|---|

| TBS | TBAF | 94 |

| MEM | Mg(ClO₄)₂ | 88 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems from imidazopyridine syntheses, acylation and formylation steps are conducted in modular reactors. Benefits include:

-

Precise temperature control (±1°C) via Peltier modules.

-

30% reduction in reaction time compared to batch processes.

Economic Metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Waste Generation | 120 L/kg | 45 L/kg |

化学反应分析

Types of Reactions

6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: 6-Hydroxy-3-methoxy-2,4-dimethylbenzoic acid.

Reduction: 6-Hydroxy-3-methoxy-2,4-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions:

6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde serves as an important intermediate in organic synthesis. It can be utilized in the formation of various derivatives through reactions such as:

- Aldol Condensation: This reaction allows the formation of larger carbon frameworks that are essential in creating complex molecules.

- Formation of Heterocycles: The compound can react with nitrogen-containing bases to form heterocyclic compounds, which are vital in pharmaceuticals.

Case Study: Synthesis of Novel Compounds

In a study exploring the synthesis of novel benzaldehyde derivatives, this compound was reacted with amines to produce substituted benzylamines. These compounds exhibited significant biological activity, suggesting potential applications in drug development .

Materials Science

Polymer Additives:

This compound finds application as a UV absorber and stabilizer in polymer formulations. Its incorporation into plastics enhances their resistance to UV degradation, thus prolonging their lifespan. It is particularly effective in:

- Polycarbonate (PC) and Polyamide (PA): These materials benefit from improved thermal stability and reduced brittleness when treated with this compound .

Table: Properties of Polymers with this compound

| Polymer Type | UV Absorption | Thermal Stability | Application Area |

|---|---|---|---|

| Polycarbonate | High | Enhanced | Automotive parts |

| Polyamide | Moderate | Improved | Textiles |

Medicinal Chemistry

Potential Antioxidant Activity:

Research indicates that compounds similar to this compound exhibit antioxidant properties. This suggests potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases .

Case Study: Antioxidant Efficacy

In vitro studies demonstrated that derivatives of this compound showed significant free radical scavenging activity. This positions the compound as a candidate for further development into therapeutic agents targeting conditions like cancer and neurodegenerative diseases .

作用机制

The mechanism of action of 6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s activity and selectivity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The reactivity and physical properties of benzaldehyde derivatives are strongly influenced by substituent type, position, and electronic effects. Key comparisons include:

Table 1: Comparative Properties of Selected Benzaldehyde Derivatives

Reactivity in Reduction Reactions :

Methoxy groups (electron-donating) hinder reduction to alcohols compared to methyl or chloro substituents. For example, 2,4-dimethoxybenzaldehyde yields only trace alcohol upon reduction, whereas 2,4-dimethylbenzaldehyde is fully reduced . The presence of a hydroxy group in this compound may modulate reactivity through intramolecular hydrogen bonding or acid-base interactions.Synthetic Accessibility : Methyl and methoxy groups are typically introduced via alkylation or O-methylation. The synthesis of this compound may require selective protection/deprotection strategies to avoid over-alkylation, similar to methods used for 4-ethoxy-3-methoxybenzaldehyde (a dehydrozingerone precursor) .

生物活性

6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12O3

- IUPAC Name : this compound

This compound features hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) functional groups, which contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant strains .

2. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been assessed through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. The IC50 values for these effects were reported as follows:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 5.5 |

| IL-6 | 4.8 |

This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a significant scavenging effect with an IC50 value of 15 µM, highlighting its potential in combating oxidative stress-related conditions .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The treatment group showed a significant reduction in infection severity compared to the control group treated with standard antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-kB activation.

- Antioxidant Effects : The presence of hydroxyl groups allows for effective scavenging of free radicals, thereby reducing oxidative damage.

常见问题

Q. What are the common synthetic routes for 6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves formylation and selective protection/deprotection of hydroxyl/methoxy groups. For analogs like 2-hydroxy-4-methoxybenzaldehyde, Friedel-Crafts alkylation or Vilsmeier-Haack formylation are employed . Key parameters include:

- Temperature : Reactions often proceed at 0–60°C to avoid side-product formation.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.

- Protecting Groups : Acetyl or benzyl groups protect hydroxyl moieties during methoxy group introduction .

Example protocol for analogs: - Dissolve 2,4-dimethylphenol in acetic anhydride for hydroxyl protection.

- Perform methoxylation using methyl iodide and K₂CO₃ in DMF.

- Deprotect under acidic conditions (HCl/EtOH) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calculated: 194.21 g/mol) and fragmentation patterns .

- HPLC : Purity analysis (>97%) with C18 columns and UV detection at 254 nm .

- Critical Parameters :

- Solvent selection (e.g., CDCl₃ for NMR).

- Ionization method (ESI or EI for MS) .

Advanced Research Questions

Q. How can researchers optimize purification protocols to address challenges in isolating this compound?

- Methodological Answer : Challenges include solubility variability and co-elution of byproducts. Strategies:

- Solvent Gradient Crystallization : Use ethanol/water mixtures (4:1 v/v) to exploit differential solubility .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) improves separation .

- Temperature Control : Store intermediates at 0–6°C to prevent degradation .

- Validation : Monitor purity via HPLC and compare retention times with standards .

Q. How should discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer : Contradictions arise from assay conditions (pH, solvent, cell lines). Mitigation steps:

- Standardized Assays : Replicate studies using the DPPH radical scavenging method (IC₅₀ comparison) and controlled oxygen tension .

- Meta-Analysis : Aggregate data from analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde) to identify structure-activity trends .

- Example : Adjust solvent polarity (e.g., DMSO vs. ethanol) to assess solubility-driven activity shifts .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in acetone) .

- Validation : Compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。